molecular formula C11H22N2O2 B1343925 1-Boc-2,6-dimethylpiperazine CAS No. 688363-66-8

1-Boc-2,6-dimethylpiperazine

Cat. No. B1343925
CAS RN: 688363-66-8
M. Wt: 214.3 g/mol
InChI Key: RBOGBIZGALIITO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine compounds involves various strategies. For instance, the synthesis of trans-1-amino-4-benzyl-2,6-dimethylpiperazine is achieved by condensation of N-benzyl-1,2-propanediamine with α-bromopropionate followed by thermal cyclization and reduction with lithium aluminum hydride . This method could potentially be adapted for the synthesis of 1-Boc-2,6-dimethylpiperazine by protecting the amino group with a Boc (tert-butoxycarbonyl) group.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by X-ray diffraction, NMR, and DFT calculations. For example, the crystal structure of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid shows the piperazine ring in a chair conformation with various substituents in equatorial and axial positions . Similar structural analyses could be applied to 1-Boc-2,6-dimethylpiperazine to determine its conformation and substituent positions.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is influenced by their molecular structure. The presence of dimethyl groups and other substituents can affect the compound's behavior in reactions. For example, the complexation of 1,4-dimethylpiperazine derivatives with acids such as p-hydroxybenzoic acid and squaric acid involves the formation of hydrogen bonds . These interactions are crucial for understanding the reactivity of 1-Boc-2,6-dimethylpiperazine in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are determined by their molecular structure and bonding. Studies have shown that these compounds can form hydrogen bonds and participate in noncovalent interactions, which are critical for their supramolecular structure and properties . The FTIR and NMR spectra provide information on the functional groups and the environment of the atoms within the molecule . These techniques, along with DFT calculations, can be used to predict the properties of 1-Boc-2,6-dimethylpiperazine.

Scientific Research Applications

Molecular Structure and Spectroscopic Properties

Research on derivatives of N,N′-dimethylpiperazine, such as betaines and their hydrohalides, focuses on their molecular structure, hydrogen bonding, basicity, and spectroscopic properties. These studies have synthesized specific derivatives and analyzed their crystal structure, revealing insights into their conformation and interactions, such as strong, symmetrical hydrogen bonds and electrostatic interactions with ions. Such research aids in understanding the fundamental properties of N,N′-dimethylpiperazine derivatives, contributing to their potential applications in chemical synthesis and material science (Dega-Szafran et al., 2002).

Synthesis of Derivatives and Peptidomimetics

1-Boc-2,6-dimethylpiperazine has been utilized in the synthesis of opioid peptidomimetics, showcasing its role in developing synthetic opioid ligands. This includes the rapid synthesis of Boc-2',6'-dimethyl-l-tyrosine derivatives, highlighting its contribution to the field of medicinal chemistry. Such studies demonstrate the compound's utility in synthesizing complex molecules with potential therapeutic applications (Bender et al., 2015).

Material Science and Polymer Chemistry

Investigations into 1-Boc-2,6-dimethylpiperazine's applications in material science, specifically in polyurethane foam production, reveal its potential as a substitute catalyst. This research evaluates its effectiveness compared to traditional catalysts, exploring its impact on foam properties such as density, tensile strength, and elongation. Such studies are crucial for developing more efficient and cost-effective materials in the industry (Samarappuli & Liyanage, 2018).

Safety and Hazards

The safety information for 1-Boc-2,6-dimethylpiperazine indicates that it is a substance that requires careful handling. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302-H315-H319-H332-H335, indicating potential harm if swallowed, skin and eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only in well-ventilated areas .

properties

IUPAC Name

tert-butyl 2,6-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOGBIZGALIITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623507
Record name tert-Butyl 2,6-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-2,6-dimethylpiperazine

CAS RN

688363-66-8
Record name tert-Butyl 2,6-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-2,6-dimethylpiperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 4-benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate (4.8 g, 0.0144 mol) in methanol (25 mL) was added 480 mg of 10% Pd/C and stirred at room temperature under H2 overnight. The resulting mixture was filtered and concentrated to give the title product (2.8 g, 97%) as colorless oil. LC-MS (ESI) m/z: 215 (M+1)+. 1H-NMR (400 MHz, CDCl3) δ (ppm): 1.25 (d, J=6.8 Hz, 3H), 1.46 (s, 9H), 1.64 (s, 1H), 2.78-2.87 (m, 4H), 3.99-4.05 (m, 2H).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
480 mg
Type
catalyst
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

A solution of 4-benzyl 1-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate (4.8 g, 0.0144mol) in methanol (25 mL) was added 480 mg of 10% Pd/C and stirred at room temperature under H2 overnight. The resulting mixture was filtered and concentrated to give the title product (2.8 g, 97%) as colorless oil. LC-MS (ESI) m/z: 215 (M+1)+. 1H-NMR (400 MHz, CDCl3) δ (ppm): 1.25 (d, J=6.8 Hz, 3H), 1.46 (s, 9H), 1.64 (s, 1H), 2.78-2.87 (m, 4H), 3.99-4.05 (m, 2H).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
480 mg
Type
catalyst
Reaction Step One
Yield
97%

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